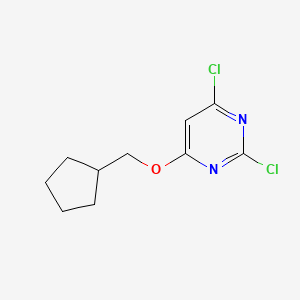![molecular formula C7H9Br2N3O B6601719 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole CAS No. 1863328-84-0](/img/structure/B6601719.png)
3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole is a chemical compound characterized by its bromine atoms and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole using bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate ions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Bromate ions (from oxidation)
Hydrogen bromide (from reduction)
Substituted triazole derivatives (from substitution reactions)
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may have antimicrobial and anticancer properties. Its ability to interfere with biological pathways makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure contributes to the development of new materials with enhanced properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The bromine atoms can form bonds with biological molecules, leading to the inhibition of certain enzymes or pathways. The triazole ring can also interact with receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit enzymes involved in critical biological processes.
Receptor binding: It can bind to receptors, altering signal transduction pathways.
類似化合物との比較
3,5-Dibromopyridine
1,2,4-Triazole derivatives
Brominated oxetanes
Uniqueness: 3,5-Dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole stands out due to its combination of bromine atoms and the triazole ring. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKIZDQTVENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)












![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
